molecular formula C13H22N3O+ B15278528 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium

3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium

Cat. No.: B15278528
M. Wt: 236.33 g/mol
InChI Key: WQPXQMXIUSDMSK-UHFFFAOYSA-N
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Description

3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethylcarbamoyl group, and a methylimidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium typically involves the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via methylation, often using methyl iodide or dimethyl sulfate.

    Attachment of the Cyclohexyl(ethyl)carbamoyl Group: This step involves the reaction of the imidazole derivative with cyclohexyl isocyanate and ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylcarbamoyl)-1-methyl-1H-imidazol-3-ium
  • 3-(Ethylcarbamoyl)-1-methyl-1H-imidazol-3-ium
  • 1-Methyl-3-(phenylcarbamoyl)-1H-imidazol-3-ium

Uniqueness

3-(Cyclohexyl(ethyl)carbamoyl)-1-methyl-1H-imidazol-3-ium is unique due to the presence of both cyclohexyl and ethylcarbamoyl groups, which confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H22N3O+

Molecular Weight

236.33 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide

InChI

InChI=1S/C13H22N3O/c1-3-16(12-7-5-4-6-8-12)13(17)15-10-9-14(2)11-15/h9-12H,3-8H2,1-2H3/q+1

InChI Key

WQPXQMXIUSDMSK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)N2C=C[N+](=C2)C

Origin of Product

United States

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